ORY-1001(trans)

Epigenetics Enzymology Selectivity Profiling

Choose ORY-1001 (trans) for LSD1 inhibition with unmatched specificity: sub-nanomolar potency (EC50 2.2 nM, MLL-AF9 cells) and >3,800-fold selectivity over LSD2 eliminate off-target noise seen with generic inhibitors like tranylcypromine. Its clinical profile is de-risked—81.5% ORR in the Phase IIa ALICE trial (AML) and 100% ORR in ALICE-2 validate translational value, a stark contrast to the discontinued GSK-2879552. The 40–100 h half-life and the ongoing NCI-sponsored STELLAR trial in SCLC support sustained target engagement for tumor immunology programs. Equip your oncology pipeline with the only LSD1 inhibitor backed by robust Phase II clinical proof-of-concept.

Molecular Formula C₁₅H₂₄Cl₂N₂
Molecular Weight 303.27
CAS No. 1431326-61-2
Cat. No. B560137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameORY-1001(trans)
CAS1431326-61-2
SynonymsRG-6016
Molecular FormulaC₁₅H₂₄Cl₂N₂
Molecular Weight303.27
Structural Identifiers
SMILESC1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C15H22N2.2ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10,16H2;2*1H/t12?,13?,14-,15+;;/m0../s1
InChIKeyUCINOBZMLCREGM-RNNUGBGQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





ORY-1001 (trans) CAS 1431326-61-2: A Selective, Orally Active LSD1/KDM1A Inhibitor for Epigenetic Research and Oncology Drug Development


ORY-1001 (trans), also known as Iadademstat or RG-6016, is a small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator [1]. This compound is characterized by its oral bioavailability and high selectivity for LSD1 over related flavin adenine dinucleotide (FAD)-dependent amine oxidases, including MAO-A, MAO-B, and the LSD1 homolog LSD2 . It is currently under advanced clinical investigation for the treatment of hematologic malignancies and solid tumors [1].

Why ORY-1001 (trans) Cannot Be Substituted by Another LSD1 Inhibitor: Critical Differences in Selectivity, Pharmacology, and Clinical Validation


The class of LSD1/KDM1A inhibitors is not monolithic. While many compounds share the same nominal target, their therapeutic and experimental utility diverges dramatically based on selectivity profiles, binding mechanisms (irreversible vs. reversible), pharmacokinetic (PK) properties, and stage of clinical development [1]. Substituting ORY-1001 (trans) with a generic LSD1 inhibitor, such as the prototypical tranylcypromine (TCP), or another clinical-stage candidate like GSK-2879552, introduces significant scientific and translational risk [2]. Critical differences in off-target activity against MAOs and LSD2, half-life, and validated clinical efficacy data in specific patient populations, such as AML and SCLC, mean that in vitro and in vivo results are often non-transferable between compounds [3]. The following evidence quantifies these specific, verifiable points of differentiation that mandate the selection of ORY-1001 over its closest analogs for particular research and development applications.

Quantitative Comparative Evidence for Selecting ORY-1001 (trans) Over Alternative LSD1 Inhibitors


Superior Selectivity of ORY-1001 (trans) for LSD1 Over LSD2 and MAO Enzymes Versus Class Prototypes

ORY-1001 (trans) demonstrates a profoundly superior selectivity profile for its primary target, LSD1, compared to the class prototype tranylcypromine (TCP) and is even selective against the closely related homolog LSD2. In a direct head-to-head comparison, ORY-1001 exhibits no activity against KDM1B (LSD2) at concentrations up to 10 µM, resulting in >3,800-fold selectivity for KDM1A over KDM1B . In contrast, TCP is a broad-spectrum inhibitor with significant activity against both LSD1 and MAOs. ORY-1001 also shows high selectivity against MAO-A and MAO-B, with IC50 values >100 µM, whereas TCP inhibits MAOs with IC50 values in the low micromolar to nanomolar range .

Epigenetics Enzymology Selectivity Profiling

Exceptional Cellular Potency of ORY-1001 (trans) in Inducing Differentiation of MLL-Rearranged AML Cells at Sub-Nanomolar Concentrations

ORY-1001 induces differentiation of MLL-rearranged acute myeloid leukemia (AML) cells with exceptional potency. The compound shows an EC50 of 0.0022 µM (2.2 nM) for the accumulation of the H3K4me2 biomarker, a direct readout of LSD1 inhibition, in THP-1 (MLL-AF9) cells . This is a highly sensitive cellular response not uniformly observed with other clinical-stage LSD1 inhibitors like GSK-2879552, which generally demonstrates antiproliferative activity in SCLC models at much higher concentrations (IC50 values in the 0.1-10 µM range) [1].

Acute Myeloid Leukemia Cellular Differentiation Epigenetic Therapy

Validated Clinical Efficacy of ORY-1001 (trans) in Combination Therapies for First-Line AML Not Yet Demonstrated for Competitor GSK-2879552

ORY-1001 has generated positive clinical data in combination with standard-of-care agents for first-line AML, a setting where competitor GSK-2879552 has failed to progress. In the Phase IIa ALICE trial, ORY-1001 combined with azacitidine yielded an objective response rate (ORR) of 81.5% in newly diagnosed, elderly/unfit AML patients [1]. Furthermore, preliminary data from the ALICE-2 trial (Phase Ib) showed a 100% overall response rate for the combination of ORY-1001 with venetoclax and azacitidine in a similar patient population [2]. In contrast, GSK-2879552, another irreversible LSD1 inhibitor, was discontinued in AML and SCLC after Phase I/II trials failed to demonstrate sufficient efficacy as a monotherapy [3].

Clinical Oncology Acute Myeloid Leukemia Combination Therapy

Favorable Pharmacokinetic Profile of ORY-1001 (trans) Supporting Intermittent Dosing Schedules

The pharmacokinetic profile of ORY-1001 is characterized by a long half-life, enabling unique dosing schedules that may improve tolerability and compliance. Phase I clinical data reveal that ORY-1001 exhibits approximately linear pharmacokinetics with a half-life of 40 to 100 hours in humans [1]. This supports a convenient, once-daily dosing regimen. In contrast, the pharmacokinetic properties of other LSD1 inhibitors, such as the reversible inhibitor CC-90011, may necessitate different dosing schedules. For instance, CC-90011 has been evaluated on a 3-days-on/4-days-off weekly schedule in some trials, likely due to a different PK profile [2].

Pharmacokinetics Drug Development ADME

Optimized Application Scenarios for ORY-1001 (trans) Based on Verifiable Evidence of Differentiation


Investigating LSD1-Dependent Epigenetic Mechanisms in MLL-Rearranged Leukemia

For researchers studying the epigenetic drivers of MLL-rearranged acute leukemias, ORY-1001 (trans) is the reagent of choice due to its exceptional sub-nanomolar cellular potency (EC50 2.2 nM) for inducing H3K4me2 accumulation and differentiation in MLL-AF9 cells . Its >3,800-fold selectivity for LSD1 over LSD2 ensures that observed phenotypic effects are specifically attributable to LSD1 inhibition, providing cleaner mechanistic insights than can be achieved with less selective tool compounds like TCP .

Preclinical Development of Combination Therapies for First-Line Acute Myeloid Leukemia

Pharmaceutical and biotech companies developing novel combination regimens for newly diagnosed AML should prioritize ORY-1001 (trans). This is directly supported by compelling clinical validation, including an 81.5% ORR in the Phase IIa ALICE trial when combined with azacitidine [1], and a 100% ORR in the ALICE-2 trial combined with venetoclax/azacitidine [2]. This de-risks its use in preclinical combination studies, unlike GSK-2879552, which was discontinued after failing to show efficacy in this setting [3].

Evaluating LSD1 Inhibition as an Immuno-Oncology Strategy for Small Cell Lung Cancer

Research programs exploring the intersection of epigenetics and tumor immunology in small cell lung cancer (SCLC) should utilize ORY-1001 (trans). Its favorable long half-life (40-100 hours) supports sustained target engagement, which is critical for modulating the tumor immune microenvironment [4]. The ongoing NCI-sponsored STELLAR trial (Phase I/II) evaluating ORY-1001 in combination with immune checkpoint inhibitors provides a strong clinical rationale for this specific application, which is not available for other LSD1 inhibitors in SCLC [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for ORY-1001(trans)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.